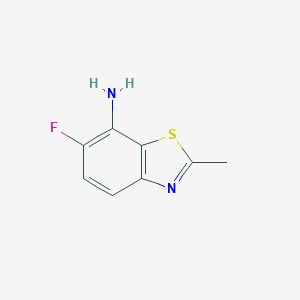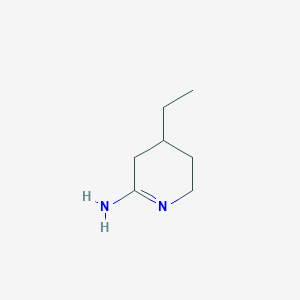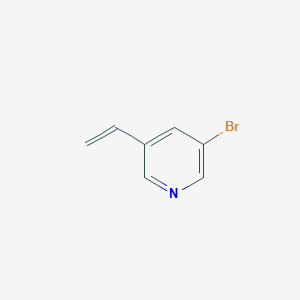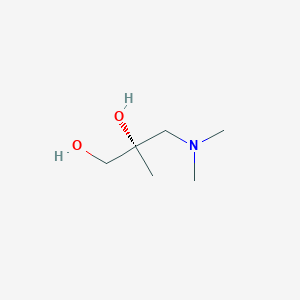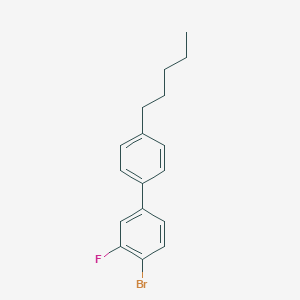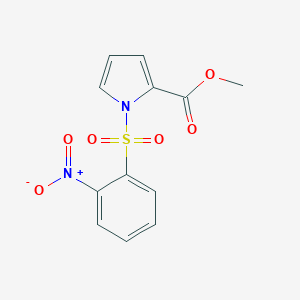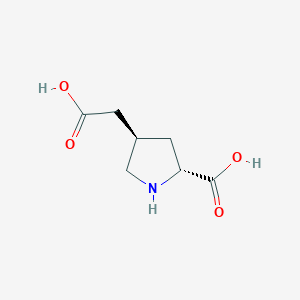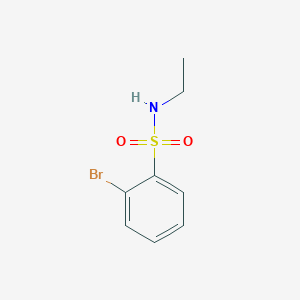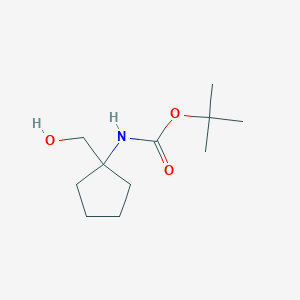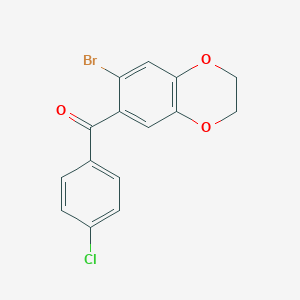
(1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 7-ethyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 7-ethyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- is a chemical compound that has gained significant attention due to its potential therapeutic applications. This compound belongs to the class of triazolopyrimidine derivatives, which have been found to exhibit a wide range of biological activities, including antitumor, antiviral, and antifungal properties.
Mechanism Of Action
The exact mechanism of action of (1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 7-ethyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- is not fully understood. However, it has been proposed that this compound exerts its antitumor activity by inhibiting the activity of cyclin-dependent kinases (CDKs), which are involved in regulating the cell cycle. Moreover, (1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 7-ethyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- has been found to inhibit the activity of HIV reverse transcriptase, which is essential for the replication of the virus.
Biochemical and Physiological Effects:
(1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 7-ethyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- has been found to exhibit several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been found to inhibit the proliferation of cancer cells by inducing cell cycle arrest. Moreover, (1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 7-ethyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- has been found to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Advantages And Limitations For Lab Experiments
One of the main advantages of (1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 7-ethyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- is its high potency and selectivity against cancer cells, viruses, and fungi. Moreover, this compound has been found to exhibit low toxicity towards normal cells and tissues. However, one of the limitations of using this compound in lab experiments is its limited solubility in aqueous media, which can affect its bioavailability and efficacy.
Future Directions
There are several future directions for the research on (1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 7-ethyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-. One of the directions is to investigate its potential as a therapeutic agent for other diseases, such as autoimmune disorders and neurodegenerative diseases. Moreover, further studies are needed to elucidate the exact mechanism of action of this compound and its potential interactions with other drugs. Additionally, the development of more efficient and cost-effective synthesis methods for (1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 7-ethyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- can also be a future direction for this research.
Synthesis Methods
The synthesis of (1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 7-ethyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- can be achieved through a multistep process involving the reaction of various reagents. One of the most common methods for synthesizing this compound is through the reaction of 7-ethyl-6-(chloromethyl)-1,3-dimethyl-1,2,4-triazolo[4,3-a]pyrimidin-5(1H)-one with 2-(1H-tetrazol-5-yl)aniline in the presence of a base such as potassium carbonate. The reaction yields (1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 7-ethyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- with a high yield and purity.
Scientific Research Applications
(1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 7-ethyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit potent antitumor activity against several cancer cell lines, including breast, lung, and colon cancer. Additionally, this compound has been shown to possess antiviral activity against the human immunodeficiency virus (HIV) and the hepatitis C virus (HCV). Moreover, (1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 7-ethyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- has been found to possess antifungal activity against several pathogenic fungi, including Candida albicans and Aspergillus fumigatus.
properties
CAS RN |
168152-88-3 |
|---|---|
Product Name |
(1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 7-ethyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- |
Molecular Formula |
C21H18N8O |
Molecular Weight |
398.4 g/mol |
IUPAC Name |
7-ethyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-4H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one |
InChI |
InChI=1S/C21H18N8O/c1-2-18-17(20(30)24-21-22-12-23-29(18)21)11-13-7-9-14(10-8-13)15-5-3-4-6-16(15)19-25-27-28-26-19/h3-10,12H,2,11H2,1H3,(H,22,23,24,30)(H,25,26,27,28) |
InChI Key |
BUXFFAWOZAKDFS-UHFFFAOYSA-N |
Isomeric SMILES |
CCC1=C(C(=O)N=C2N1NC=N2)CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5 |
SMILES |
CCC1=C(C(=O)NC2=NC=NN12)CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5 |
Canonical SMILES |
CCC1=C(C(=O)N=C2N1NC=N2)CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



